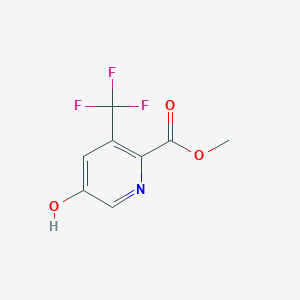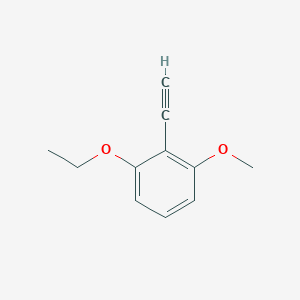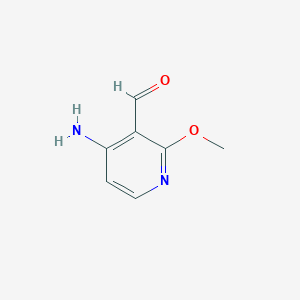
2-(Furan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a synthetic organic compound that features a furan ring, a thiazole ring, and a boronate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the coupling of a furan derivative with a thiazole derivative, followed by the introduction of the boronate ester group. Common synthetic routes include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is often used to form the carbon-carbon bond between the furan and thiazole rings. The reaction conditions usually involve a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as dimethylformamide) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for cost, yield, and safety. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Furan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can produce various biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-(Furan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials, such as organic semiconductors and polymers.
Biological Studies: Researchers may use this compound to study the interactions of furan and thiazole derivatives with biological targets, potentially leading to the discovery of new drugs or bioactive molecules.
Wirkmechanismus
The mechanism of action of 2-(Furan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological studies, its mechanism may involve interactions with specific enzymes or receptors, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Furan-3-yl)thiazole: Lacks the boronate ester group but shares the furan and thiazole rings.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Contains the thiazole and boronate ester groups but lacks the furan ring.
2-(Furan-3-yl)-4-bromothiazole: Similar structure but with a bromine atom instead of the boronate ester group.
Uniqueness
2-(Furan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is unique due to the presence of all three functional groups (furan, thiazole, and boronate ester) in a single molecule
Eigenschaften
Molekularformel |
C13H16BNO3S |
|---|---|
Molekulargewicht |
277.2 g/mol |
IUPAC-Name |
2-(furan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C13H16BNO3S/c1-12(2)13(3,4)18-14(17-12)10-8-19-11(15-10)9-5-6-16-7-9/h5-8H,1-4H3 |
InChI-Schlüssel |
ONIXWLNUQNVURL-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=COC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13991762.png)

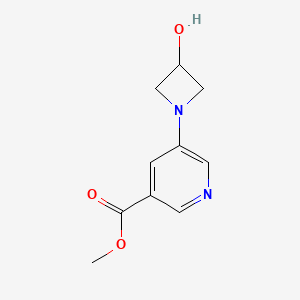

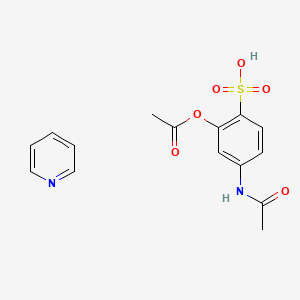
![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-ol](/img/structure/B13991806.png)
